3-メチル-4-ペンテン酸

概要

説明

In Vivo Formation of Thiol Conjugates

The study investigates the metabolites of valproic acid (VPA) and its analog, 4-pentenoic acid, which are implicated in hepatotoxicity. The research focuses on the in vivo formation of thiol conjugates of these compounds in rats. The findings reveal that the reactive metabolite of 4-pentenoic acid, 3-oxo-4-pentenoic acid, forms thiol conjugates, providing evidence for its role in disrupting fatty acid metabolism .

Synthesis of Terpenoids

This paper describes a method for synthesizing 3-methylenealkanoic acids, which are precursors to terpenoids. The process involves the reaction of primary alkyl Grignard reagents with diketene in the presence of cobalt(II) iodide. The utility of this method is demonstrated by synthesizing geranic acid and farnesic acid, highlighting its potential for creating compounds related to 3-methyl-4-pentenoic acid .

Inhibitors of Mycolic Acid Biosynthesis

The synthesis of cyclopropene and cyclopropane fatty acids, which are analogs of intermediates in mycobacterial mycolic acid biosynthesis, is discussed. These compounds, including methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, are potential inhibitors of mycolic acid biosynthesis. The synthesis involves protection and deprotection steps, indicating a complex approach to modifying fatty acid structures similar to 3-methyl-4-pentenoic acid .

Vibrational Assignment and Structure

The molecular structure and vibrational frequencies of 4-methylamino-3-penten-2-one were investigated using DFT and MP2 calculations. The study provides insights into the intramolecular hydrogen bond and the conformation of methyl groups, which are relevant for understanding the structural properties of similar compounds like 3-methyl-4-pentenoic acid .

Synthesis of γ-Methylene-γ-butyrolactones

The synthesis of 4-penten-4-olides from 4-pentenoic acids is described. The process involves ortho ester Claisen rearrangement, iodolactonization, and hydrogen iodide elimination. This method could be applicable to the synthesis of lactones related to 3-methyl-4-pentenoic acid .

Preparation of 5-Methylene-2(5H)-Furanones

A mild approach to synthesizing 5-methylene-2(5H)-furanones is presented. The method includes alkylation, cyclization, and dehydrosulfenylation steps, starting from the dianion of 2-(methylthio)-4-pentenoic acid. This research could inform the synthesis of furanone derivatives of 3-methyl-4-pentenoic acid .

Improved Synthesis of Pyrethroids Pesticides

An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, a pyrethroid pesticide intermediate, is reported. The method involves Claisen rearrangement and transesterification, yielding a high-purity product. This study may offer insights into the synthesis of similar esters of 3-methyl-4-pentenoic acid .

Pentafluorosulfanyl Benzoic Acid Derivatives

The synthesis of pentafluorosulfanyl benzoic acid derivatives is described, starting from nitro derivatives and proceeding through aniline and bromide intermediates. This research demonstrates a high-yield synthesis pathway that could be adapted for the synthesis of fluorinated derivatives of 3-methyl-4-pentenoic acid .

Improved Synthesis for Industrial Production

An improved synthesis process for 3,3-dimethyl-4-pentenoic acid methyl ester is presented, which is more suitable for industrial production. The process uses orthophosphate and sodium methoxide as catalysts, improving the yield and recovery rate of the product. This could be relevant for the large-scale production of 3-methyl-4-pentenoic acid derivatives .

Synthesis of Metal Derivatives

The synthesis of 3-methyl-1-penten-3-oxy derivatives of various metals is reported. These compounds are synthesized using alcohol interchange reactions and characterized by spectral studies. This research could provide a foundation for the synthesis of metal complexes involving 3-methyl-4-pentenoic acid .

科学的研究の応用

化学合成

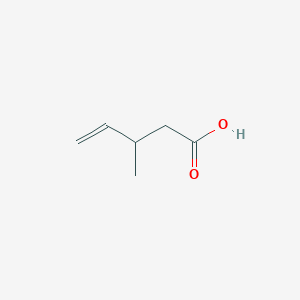

3-メチル-4-ペンテン酸は、有機合成の分野で有用な化学物質です。 クロチルアセテートからクライスン転位を経て合成することができます . この化合物は、しばしば他の複雑な有機化合物の合成における出発物質または中間体として使用されます .

エステルの製造

3-メチル-4-ペンテン酸は、トランスおよびシス-5-フェニルセレノ-3-メチル-4-ペンタノリド、およびトランスおよびシス-5-ヨード-3-メチル-4-ペンタノリドなどのエステルを合成するために使用できます . これらのエステルは、医薬品や材料科学など、さまざまな分野で潜在的な用途を持っています .

アルコールの製造

この化合物は、3-メチル-4-ペンテン-1-オールなどのアルコールを合成するためにも使用できます . このアルコールは、さまざまな医薬品や農薬の合成において貴重な中間体です .

エナンチオマー純粋な化合物

化学酵素合成において、3-メチル-4-ペンテン酸エステルは、エナンチオマー純粋な化合物を製造するために使用できます . これは、分子のキラリティーがその生物活性を大きく左右する可能性がある医薬品業界では特に重要です .

分析化学

分析化学において、3-メチル-4-ペンテン酸は、質量分析法の標準として使用できます . そのユニークな質量スペクトルは、サンプル中の他の類似の化合物の同定と定量に役立ちます

Safety and Hazards

3-Methyl-4-pentenoic acid is classified as Eye Dam. 1 - Skin Corr. 1B . It has a flash point of 199.9 °F - closed cup . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

It’s structurally similar to 4-pentenoic acid, which has been used to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-Methyl-4-pentenoic acid might interact with similar targets.

Mode of Action

It can be synthesized from crotyl acetate via claisen rearrangement , which might influence its interaction with its targets.

特性

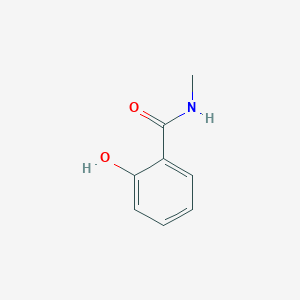

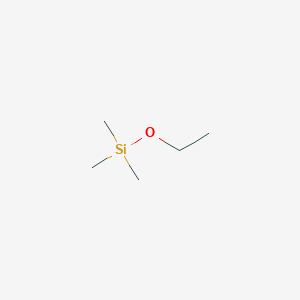

IUPAC Name |

3-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPZXLANENFTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392643, DTXSID30862698 | |

| Record name | 3-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1879-03-4 | |

| Record name | 3-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?

A1: 3-Methyl-4-pentenoic acid, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.

Q2: How effective is the incorporation of 3-Methyl-4-pentenoic acid into proteins?

A2: Studies using E. coli showed that the (2S,3S)-isomer of 3-methyl-4-pentenoic acid can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.

Q3: What are the potential applications of incorporating 3-Methyl-4-pentenoic acid into proteins?

A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.

Q4: Are there any catalytic applications of 3-methyl-4-pentenoic acid derivatives?

A4: While 3-methyl-4-pentenoic acid itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.

Q5: Is there research on the synthesis of specific stereoisomers of 3-methyl-4-pentenoic acid derivatives?

A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to 3-methyl-4-pentenoic acid. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.

Q6: Has 3-methyl-4-pentenoic acid been used in the total synthesis of natural products?

A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of 3-methyl-4-pentenoic acid, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of 3-methyl-4-pentenoic acid derivatives as building blocks in complex molecule synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)

![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)